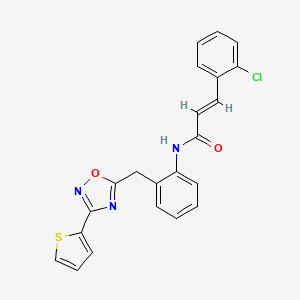
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
描述
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-8-3-1-6-15(17)11-12-20(27)24-18-9-4-2-7-16(18)14-21-25-22(26-28-21)19-10-5-13-29-19/h1-13H,14H2,(H,24,27)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIDKLVVBYAFC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant case studies that highlight its pharmacological potential.
Structural Characteristics
The compound features several notable structural elements:
- Chlorophenyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Thiophene ring : Contributes to the compound's electronic properties and can influence interaction with biological targets.
- 1,2,4-Oxadiazole ring : Recognized for its diverse biological activities, including anticancer and antimicrobial effects.
Biological Activity
Biological activity encompasses the effects of a compound on living organisms. For this compound, preliminary studies suggest several pharmacological properties:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines with IC50 values ranging from 0.003 to 0.125 μg/mL against specific strains such as Neisseria gonorrhoeae and Clostridium difficile .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects. For example, derivatives of the oxadiazole ring displayed potent antibacterial and antifungal activities .
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Potential interactions with various receptors contribute to its pharmacological profile.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds inhibited Mycobacterium bovis both in active and dormant states .
- Desai et al. (2018) : Explored pyridine-based oxadiazoles for their ability to disrupt bacterial growth by inhibiting lipoteicholic acid synthesis .
Data Table: Biological Activity Overview
| Activity Type | Compound Structure | IC50 Value (μg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | 1,3,4-Oxadiazole Derivative | 0.003 - 0.125 | Neisseria gonorrhoeae, C. difficile |
| Antitubercular | Oxadiazole Derivative | Not specified | Mycobacterium bovis |
| Antimicrobial | Various | Varies | Gram-positive bacteria |
科学研究应用
1. Anticancer Properties
Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide exhibit significant anticancer activity. For instance, oxadiazole derivatives have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their ability to inhibit cell growth in a range of human tumor cells, often reporting growth inhibition percentages that suggest effective cytotoxicity against cancer cells .
2. Antimicrobial Activity
Compounds containing thiophene and oxadiazole structures have been evaluated for their antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of certain bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with crucial metabolic pathways .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study published in MDPI explored the anticancer properties of various oxadiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H460 . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Antimicrobial Evaluation
Another research article focused on synthesizing thiophene-based compounds for their antimicrobial properties. The findings showed that specific derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features of the target compound with similar derivatives:
Key Observations:
Oxazolone-containing analogs (e.g., 5112) may exhibit lower metabolic stability compared to oxadiazoles due to ring-opening susceptibility .
Substituent Effects :
Physicochemical Properties
- Solubility : The hydroxy-methoxyphenyl group in 3312 increases water solubility, whereas the target compound’s chlorophenyl and oxadiazole may reduce it .
- Crystallinity : Hydrogen-bonded hexamers in ’s triazole-thione derivative suggest higher melting points compared to the target compound’s flexible acrylamide backbone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


